molecular formula C18H19F3N2O2 B11576987 2,2,2-trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone

2,2,2-trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone

Cat. No.: B11576987
M. Wt: 352.4 g/mol
InChI Key: UQZAEQSMMDSMTE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethan-1-one is a complex organic compound characterized by the presence of trifluoromethyl, indole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethan-1-one typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a piperidine derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Material Science: Its properties may be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.

    Biological Studies: The compound can be used as a probe or tool in biological research to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the indole and piperidine moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(p-tolyl)ethanol: This compound shares the trifluoromethyl group but differs in its overall structure and properties.

    1,2,2-Trifluoro-2-hydroxy-1-(trifluoromethyl)ethanesulfonic acid sultone: Another trifluoromethyl-containing compound with distinct chemical and physical characteristics.

Uniqueness

2,2,2-Trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethan-1-one is unique due to its combination of trifluoromethyl, indole, and piperidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19F3N2O2

Molecular Weight

352.4 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-methyl-1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethanone

InChI

InChI=1S/C18H19F3N2O2/c1-12-16(17(25)18(19,20)21)13-7-3-4-8-14(13)23(12)11-15(24)22-9-5-2-6-10-22/h3-4,7-8H,2,5-6,9-11H2,1H3

InChI Key

UQZAEQSMMDSMTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCCC3)C(=O)C(F)(F)F

Origin of Product

United States

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